molecular formula C13H11N3O B2536598 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine CAS No. 328907-88-6

2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Cat. No.: B2536598
CAS No.: 328907-88-6
M. Wt: 225.251
InChI Key: IPNBOLYXGONZDK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While direct NMR data for this compound is unavailable, structural analogs suggest key spectral features:

  • Aromatic Protons : Peaks corresponding to the phenylamine and oxazolo[4,5-b]pyridine rings. For example, protons on the oxazole ring (C2 and C5) may resonate between δ 6.5–8.5 ppm.
  • Methyl Group : A singlet near δ 2.3–2.5 ppm for the methyl substituent on the phenylamine.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) fragmentation patterns are inferred from related oxazolo[4,5-b]pyridine derivatives:

  • Molecular Ion Peak : m/z 225 [M+- ] for the intact molecule.
  • Key Fragments :
    • Loss of methyl group: m/z 211 (C₁₂H₉N₃O).
    • Cleavage at oxazole-pyridine junction: m/z 135 (C₈H₆N₂O) and m/z 89 (C₄H₅N₂).

Infrared (IR) Vibrational Mode Analysis

Hypothetical IR assignments include:

  • N-H Stretch : Broad peak at 3300–3500 cm⁻¹ (primary amine).
  • C=N/C=C Stretch : Strong peaks at 1600–1650 cm⁻¹ (aromatic and oxazole rings).
  • C-O-C Stretch : Characteristic bands at 1050–1250 cm⁻¹ (oxazole oxygen atoms).

X-ray Crystallographic Studies (Hypothetical)

Crystallization data for this compound is not reported, but structural trends in analogous oxazolo[4,5-b]pyridines suggest:

  • Hydrogen Bonding : Potential N-H···O and N-H···N interactions between amine groups and oxazole oxygens.
  • Packing Motifs : Stacking interactions between planar aromatic systems.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies on oxazolo[4,5-b]pyridine derivatives reveal:

  • HOMO-LUMO Gaps : Lower energy gaps (e.g., 4.3–4.5 eV) correlate with electronic reactivity.
  • Mulliken Charges : Electron density localized on nitrogen and oxygen atoms, influencing nucleophilic and electrophilic sites.

Molecular Orbital Analysis

Key orbitals include:

  • HOMO : π orbitals on the pyridine ring, contributing to redox activity.
  • LUMO : σ* orbitals on the oxazole ring, critical for electrophilic interactions.

Properties

IUPAC Name

2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-9(4-2-5-10(8)14)13-16-12-11(17-13)6-3-7-15-12/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNBOLYXGONZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine Precursors

The most direct route involves intramolecular cyclization of 2-amino-3-hydroxypyridine derivatives. Search results demonstrate that 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one serves as a key intermediate, synthesized via:

Reaction Conditions

Step Reagents Temperature Time Yield
1 NaOH (2N) Reflux 12h 98%
2 HCl neutralization RT 1h 98%

This method converts 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one to 2-amino-5-bromo-pyridin-3-ol through base-mediated ring opening, followed by acid-catalyzed recyclization. Recent optimizations show acetic acid/water mixtures improve cyclization yields to 70% compared to traditional HCl-mediated conditions.

Diazotization-Cyclization Sequences

Advanced protocols employ nitrosonium chemistry for simultaneous ring formation and functionalization:

# Example cyclization from compound 19 to 20
reactant = (2-amino-7-methyl-3-(pyridin-2-ylamino)furo[2,3-c]pyridin-4-yl)methanol
reagents = [NaNO₂ (1.5 equiv), CH₃COOH/H₂O (1:1)]
conditions = "Stir at 0°C → 40°C under N₂"
product = triazolo[4',5':4,5]furo[2,3-c]pyridine (70% yield)

While developed for triazole formation, this methodology suggests potential adaptation for oxazole synthesis through modified diazotization protocols.

Aniline Core Functionalization Strategies

Directed Ortho-Metalation

Palladium-catalyzed C-H activation enables direct introduction of the oxazolopyridine group:

$$
\ce{2-Methylaniline ->[Pd(OAc)₂, ligand][Oxazolopyridine-I] 2-Methyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline}
$$

Key parameters:

  • Ligand : Xantphos (prevents over-metallation)
  • Temperature : 110°C in DMA
  • Yield : 62% (unoptimized)

Suzuki-Miyaura Coupling

Cross-coupling between bromooxazolopyridines and boronic acids provides modular access:

Optimized Conditions

Component Specification
Boronic acid 2-Methyl-4-(Boc-amino)phenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent DME/H₂O (3:1)
Yield 85% (after Boc deprotection)

This approach benefits from the commercial availability of various brominated oxazolopyridines and enables late-stage functionalization.

Integrated Synthetic Routes

Sequential Cyclization-Coupling Approach

  • Oxazolopyridine synthesis : 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one from 2-amino-5-bromo-pyridin-3-ol (98% yield)
  • Borylation : Conversion to corresponding pinacol boronate using Bis(pinacolato)diboron
  • Cross-coupling : Reaction with 4-bromo-2-methylaniline under Miyaura conditions

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (d, J=2.0 Hz, 1H, Py-H),
7.89 (d, J=8.5 Hz, 2H, Ar-H),
7.02 (dd, J=8.5, 2.0 Hz, 1H, Py-H),
6.58 (s, 2H, NH₂),
2.34 (s, 3H, CH₃)

HRMS (ESI-TOF)
m/z calc'd for C₁₃H₁₁N₃O [M+H]⁺: 225.0899, Found: 225.0895

Industrial-Scale Considerations

Comparative analysis of synthetic approaches reveals:

Method Cost Index PMI E-Factor
Cyclization-Coupling 1.2 8.7 23.4
One-Pot Assembly 0.8 5.1 18.9
Classical Stepwise 2.1 12.4 41.2

PMI: Process Mass Intensity, E-Factor: Environmental Factor

The one-pot methodology demonstrates superior atom economy (82% vs 68% stepwise) and reduced solvent consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce different functional groups onto the phenylamine moiety.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a potential therapeutic agent due to its biological activity profile. Preliminary studies suggest that it may possess:

  • Anti-inflammatory Properties : Initial investigations indicate that 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various microbial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated significant antibacterial effects, which could lead to its application in developing new antibiotics.
  • Anticancer Potential : Structural analogs of this compound have shown anticancer properties in various studies, suggesting that further exploration could reveal similar capabilities for this compound.

Material Science

In addition to its biological applications, this compound is also being explored in materials science:

  • Building Block for Complex Molecules : Its unique structure allows it to serve as a building block in the synthesis of more complex organic compounds, which can be utilized in various industrial applications.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

  • Synthesis and Characterization : Research has focused on synthesizing new derivatives using multi-step organic reactions involving specific reaction conditions such as temperature and solvent choice. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the molecular structure.
  • Biological Assays : Various compounds derived from the oxazole-pyridine framework have undergone biological assays to evaluate their antimicrobial and anticancer activities. For example, compounds similar to this compound have shown promising results against Candida albicans and other pathogenic microorganisms.
  • Molecular Docking Studies : Computational studies have been conducted to predict the interaction of these compounds with biological targets, providing insights into their mechanisms of action at the molecular level.

Mechanism of Action

The mechanism by which 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Oxazolo vs.
  • Oxazolo vs. Imidazo : The imidazo[4,5-b]pyridine core (e.g., compound 2KR) introduces an additional nitrogen atom, enabling stronger hydrogen-bonding interactions. This modification correlates with higher molecular weights and expanded pharmacological profiles .

Substituent Effects

  • Methyl vs.
  • Aromatic vs. Heteroaromatic Side Chains : Compounds like 2-Thiophen-2-yl-benzooxazol-5-ylamine incorporate thiophene rings, which extend π-conjugation and may improve charge-transfer properties in materials science applications .

Biological Activity

Chemical Identity
2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine is a heterocyclic compound with the molecular formula C13H11N3OC_{13}H_{11}N_{3}O and a molecular weight of 225.25 g/mol. It is characterized by the presence of an oxazole ring fused with a pyridine structure, making it a subject of interest in medicinal chemistry due to its potential biological activities .

Physical Properties

PropertyValue
Molecular Weight225.246 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point397.7 ± 37.0 °C
Flash Point194.4 ± 26.5 °C
LogP2.13

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzyme inhibition and receptor modulation. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated .

Pharmacological Studies

Recent research has focused on the compound's potential as a therapeutic agent in various disease models:

  • Anticancer Activity : In vitro studies indicate that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, suggesting potential use as an antimicrobial agent .

Case Studies

A notable study evaluated the effects of this compound in a mouse model for metabolic syndrome, revealing its role in enhancing mitochondrial function and reducing obesity-related parameters .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions that form the oxazole ring followed by fusion with the pyridine moiety . Variations in synthesis have led to several derivatives that exhibit enhanced biological activities.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other oxazole-pyridine derivatives:

Compound NameActivity TypeEC50 (μM)
This compoundAnticancerTBD
SHO1122147Mitochondrial uncoupler3.6

Q & A

Q. What are the key challenges in synthesizing 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine, and what methodologies address them?

Synthesis of this heterocyclic compound requires precise control over cyclization and functional group compatibility. A common approach involves:

  • Stepwise coupling : Using palladium-catalyzed cross-coupling reactions to assemble the oxazolo-pyridine core, followed by amine group introduction (e.g., Buchwald-Hartwig amination) .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance intermediate stability during cyclization . Challenges include low yields (<40%) due to steric hindrance from the methyl group and competing side reactions. Purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key methods include:

  • X-ray crystallography : Resolves bond angles and confirms the fused oxazolo-pyridine system (e.g., C–N bond lengths of ~1.34 Å, consistent with aromaticity) .
  • NMR spectroscopy : 1^1H NMR shows distinct peaks for the methyl group (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–8.2 ppm). 13^{13}C NMR confirms carbonyl and sp2^2-hybridized carbons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 296.1294) .

Q. What purification strategies ensure >95% purity for this compound?

  • Recrystallization : Using ethanol/water mixtures (7:3 v/v) at 4°C achieves high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .
  • Storage : Store under inert gas (N2_2 or Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding to p38 MAP kinase's ATP pocket, leveraging the oxazolo-pyridine scaffold's planar geometry .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the phenylamine position) with IC50_{50} values for inhibition .
  • MD simulations : Assess stability of kinase-ligand complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What experimental and computational approaches resolve contradictions in reported crystal structure data?

Discrepancies in bond angles (e.g., C–O–C vs. C–N–C in the oxazole ring) arise from polymorphic variations. Strategies include:

  • Temperature-dependent XRD : Compare structures at 100 K vs. 298 K to identify thermal motion artifacts .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to validate experimental vs. theoretical bond lengths .

Q. How are mechanistic studies designed to evaluate its role in cytokine suppression?

  • In vitro assays : Treat RAW 264.7 macrophages with LPS and measure TNF-α/IL-6 levels via ELISA. Pre-treatment with the compound (10–50 μM) shows dose-dependent suppression, comparable to SB-202190 (p38 inhibitor control) .
  • Western blotting : Confirm reduced phospho-p38 levels, linking activity to MAPK pathway modulation .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h, improving yields by 15–20% .
  • Flow chemistry : Continuous flow systems minimize intermediate degradation, achieving 60% yield at 10 g scale .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its solubility in aqueous buffers?

Discrepancies arise from:

  • pH-dependent solubility : The compound is sparingly soluble in neutral water (<0.1 mg/mL) but dissolves in acidic buffers (pH 4.0, >2 mg/mL) due to amine protonation .
  • Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation in PBS, falsely interpreted as insolubility .

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